molecular formula C9H11N3O B1529329 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1341051-97-5

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Cat. No.: B1529329
CAS No.: 1341051-97-5
M. Wt: 177.2 g/mol
InChI Key: PIKPVJYUFGCGAI-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biological Activity

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyl ethyl group and a carbonitrile moiety, which are critical for its biological activity. The presence of the amino group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Cell Proliferation : Compounds related to this structure have been found to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The IC50 values reported range from 1.48 to 6.38 μM, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins, such as downregulation of Bcl-2 and upregulation of Bax, suggesting a pro-apoptotic effect .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AA5491.48G2/M arrest, pro-apoptotic
Compound BMCF-73.67G2/M arrest, pro-apoptotic
Compound CHCT-1162.28G2/M arrest, pro-apoptotic

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that:

  • Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 64 µg/mL for effective derivatives .
  • Biofilm Inhibition : These compounds also showed the ability to inhibit biofilm formation in Pseudomonas aeruginosa, highlighting their potential use in treating infections associated with biofilms .

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)Biofilm Inhibition
Compound DStaphylococcus aureus64Yes
Compound EEscherichia coli64Yes

Anti-inflammatory Activity

Research has indicated that compounds structurally similar to this compound may exhibit anti-inflammatory properties through inhibition of key signaling pathways.

  • Inhibition of TNF-alpha Release : Some derivatives have been shown to inhibit the release of TNF-alpha in LPS-stimulated macrophages, suggesting a role in modulating inflammatory responses .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that compounds derived from pyridine structures could effectively induce apoptosis in cancer cells via mitochondrial pathways .
  • Antibacterial Efficacy : Another investigation reported that specific derivatives significantly reduced bacterial load in infected animal models, supporting their potential as therapeutic agents against bacterial infections .
  • Inflammation Models : Research involving animal models showed that these compounds could reduce inflammation markers significantly when administered during inflammatory responses induced by LPS .

Scientific Research Applications

Neurological Disorders

The structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile suggests potential applications in treating neurological disorders. Compounds with similar pyridine structures have been found to interact with ion channels, particularly potassium channels, which are crucial in neuronal signaling and excitability. The presence of the carbonitrile group may enhance its ability to act as an enzyme inhibitor or pharmacophore, making it a candidate for further exploration in neurological therapeutic agents .

Cancer Treatment

Nitrile-containing compounds have been associated with various pharmacological activities, including anti-cancer properties. For instance, nitrile groups can improve the solubility and bioavailability of drugs, enhancing their therapeutic efficacy against cancers. The unique structural features of this compound may allow it to serve as a lead compound for modifications aimed at targeting specific cancer pathways .

Enzyme Inhibition

The nitrile functional group in this compound can mimic carboxylic acid groups in biological systems, potentially allowing it to inhibit enzymes that are crucial in various metabolic pathways. This property is particularly relevant in drug design where enzyme inhibition is a desired mechanism of action. For example, similar nitrile-containing compounds have shown efficacy as inhibitors for various kinases and transferases involved in cancer progression and other diseases .

Structural Insights

Crystallographic studies provide insights into the molecular structure and bonding characteristics of this compound. Understanding these structural details is vital for predicting its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKPVJYUFGCGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.